6-Bromo-1-methylimidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-1-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-8-3-2-7(9)4-11(8)5-10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINHFWLVRXVMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CN2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546280-79-8 | |
| Record name | 6-bromo-1-methylimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Overview
This approach involves oxidative coupling of suitable precursors to form the imidazo[1,5-a]pyridine core, followed by selective bromination at the 6-position. The process often employs oxidizing agents to facilitate ring formation under mild conditions.
Key Procedure
- Reactants such as 2-aminopyridines and α-haloketones are coupled in the presence of oxidants like ferric chloride or hydrogen peroxide.
- Bromination at the 6-position is achieved via electrophilic substitution using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
Research Data
| Method | Starting Materials | Oxidant | Brominating Agent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidative coupling | 2-aminopyridine + α-haloketone | H2O2 or FeCl₃ | NBS | 25-50°C | 65-80 | Mild, environmentally friendly |
| Bromination | Precursor + NBS | N/A | NBS | Room temp | 70-85 | Selective at 6-position |
Source: EvitaChem and recent literature (Reference)
Cyclocondensation and Transannulation Approaches
Overview
Recent advances utilize cyclocondensation reactions involving aldehydes, amines, and halogenated pyridines, often under solvent-free or green solvent conditions, to synthesize imidazo[1,5-a]pyridine derivatives.
Key Procedure
- React 2-aminopyridine derivatives with α-bromo aldehydes or chloroacetaldehyde in the presence of bases such as sodium bicarbonate or triethylamine.
- The reaction proceeds via cyclocondensation, forming the fused heterocyclic system.
Research Data
Note: The use of mild bases and green solvents enhances sustainability.
Direct Synthesis from Brominated Precursors
Overview
This method involves starting from commercially available 6-bromo-1-methylpyridine derivatives, which are subjected to further functionalization or cyclization to yield the target compound.
Key Procedure
- Brominated pyridine is reacted with methylating agents or amidation reagents under thermal or microwave conditions.
- Microwave irradiation significantly reduces reaction times and improves yields.
Research Data
Innovative Green Chemistry Approaches
Microwave-assisted Synthesis
- Employs microwave irradiation to accelerate reactions, reduce solvent use, and improve product purity.
- Example: Microwave irradiation of α-haloketones with 2-aminopyridines yields the compound in high yield within minutes.
Data Summary
| Method | Technique | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Microwave synthesis | Microwave irradiation | 10-30 min | 85-95 | Rapid, energy-efficient |
| Solvent-free cyclization | Thermal | 2-4 hours | 70-85 | Environmentally friendly |
Patented Industrial Methods
Patent US20140000000
- Involves reacting 2-amidogen-5-bromopyridine with chloroacetaldehyde at 25-50°C.
- Reaction proceeds over 2-24 hours, followed by extraction and recrystallization.
- Yields high-purity 6-bromoimidazo[1,2-a]pyridine with stable operation conditions.
Process Parameters
| Step | Reagents | Conditions | Duration | Purity | Yield (%) |
|---|---|---|---|---|---|
| Reaction | 2-amidogen-5-bromopyridine + chloroacetaldehyde | 25-50°C | 2-24 hrs | High | Up to 80 |
Summary Table: Comparison of Preparation Methods
| Method | Starting Materials | Conditions | Yield Range (%) | Environmental Impact | Complexity |
|---|---|---|---|---|---|
| Oxidative coupling | 2-aminopyridine + halogenated ketones | Mild oxidants, room temp | 65-85 | Moderate | Moderate |
| Cyclocondensation | 2-aminopyridine + aldehydes | Base, 25-55°C | 72-97 | Green solvents | Easy |
| Direct from brominated pyridine | Brominated pyridine derivatives | Microwave or thermal | 75-90 | Low | Simple |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methylimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Coupling: Common coupling reagents include palladium catalysts, copper catalysts, and various ligands
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,5-a]pyridine derivatives, while oxidation can produce oxidized imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry
6-Bromo-1-methylimidazo[1,5-a]pyridine serves as a building block for synthesizing more complex heterocyclic compounds. Its bromine atom can facilitate further functionalization reactions, making it valuable in the development of new materials with tailored properties.
| Application | Description |
|---|---|
| Synthesis | Used as an intermediate in the synthesis of various heterocycles. |
| Material Science | Explored for creating materials with specific electronic or optical properties. |
Biology
In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Studies have shown that derivatives of imidazo[1,5-a]pyridine exhibit significant biological activity, which can be attributed to their ability to interact with various molecular targets.
Case Study: Anticancer Activity
- Objective: Evaluate the anticancer effects of 6-bromo derivatives.
- Findings: Compounds demonstrated inhibition of cell proliferation in cancer cell lines, suggesting potential as anticancer agents.
Medicine
The compound is being explored as a lead compound in drug discovery for various therapeutic targets. Its unique structure allows it to interact with biological molecules effectively, which is critical in developing new pharmaceuticals.
| Therapeutic Area | Potential Applications |
|---|---|
| Oncology | Development of anticancer drugs targeting specific pathways. |
| Infectious Diseases | Investigated for antimicrobial properties against resistant strains. |
Comparison with Related Compounds
The compound's activity can be compared to other imidazo-pyridine derivatives:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 6-Bromo-7-methylimidazo[1,2-a]pyridine | Methyl group at 7-position | Similar but less potent |
| 6-Bromoimidazo[1,2-a]pyridine | Lacks methyl group | Reduced reactivity |
| 5-Methylimidazo[1,2-a]pyridine | Lacks bromine atom | Different activity profile |
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting DNA replication and transcription
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Imidazo[1,5-a]pyridine Derivatives
5-Bromo-7-chloroimidazo[1,5-a]pyridine (CAS 1427424-93-8)
- Structure : Bromine at C5 and chlorine at C5.
- Properties: The dihalogenated structure increases reactivity and polarity compared to the mono-brominated target compound.
- Applications: Limited data exist, but its structural similarity suggests utility in medicinal chemistry and as a synthetic intermediate.
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS 1554534-02-9)
- Structure : Bromine at C1 with a saturated imidazo[1,5-a]pyridine ring.
- Its synthesis involves hydrogenation steps, differing from the target compound’s aromatic core .
Triazolo[1,5-a]pyridine Derivatives
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 356560-80-0)
- Structure : Triazole ring fused with pyridine and bromine at C4.
- Properties : The triazole ring increases metabolic stability and hydrogen-bonding capacity. This derivative is investigated for herbicidal and antimicrobial activities, leveraging its heterocyclic diversity .
- Applications : Broader solubility in polar solvents compared to imidazo analogs, making it suitable for agricultural formulations.
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine (CAS 746668-59-7)
Dimeric Imidazo[1,5-a]pyridine Probes
- Structure : Symmetric (e.g., compound 2) and asymmetric (e.g., compound 3) dimers with extended conjugation.
- Properties: Exhibit large Stokes shifts (>100 nm) and solvatochromism, enabling applications as fluorescent membrane probes.
Key Data Table: Structural and Functional Comparison
Biological Activity
6-Bromo-1-methylimidazo[1,5-a]pyridine is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by a fused imidazole and pyridine structure, has garnered attention due to its interactions with various biological targets and its role in drug discovery.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of imidazo[1,5-a]pyridine derivatives, including this compound. These compounds have shown promising activity against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : Several derivatives have demonstrated low MIC values against various bacterial strains. For instance, compounds derived from imidazo[1,2-a]pyridine showed MIC values ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) .
- Mechanism of Action : The antimicrobial activity is believed to stem from the inhibition of critical enzymes or pathways within the microbial cells, disrupting their growth and replication .
Anticancer Activity
The compound’s potential as an anticancer agent has also been investigated. Research indicates that:
- Cell Signaling Modulation : this compound influences cell signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival . This modulation can lead to reduced tumor growth in certain cancer models.
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of bromine at the 6-position enhances reactivity and biological activity compared to other derivatives lacking this substituent .
- Modification Potential : Structural modifications can lead to improved potency and selectivity against specific biological targets, making it a versatile scaffold for drug development .
Case Studies
Several studies have focused on the biological activities of this compound:
- Antimicrobial Study :
-
Anticancer Evaluation :
- In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines through activation of caspase pathways .
- Tuberculosis Research :
Data Tables
| Compound Name | Activity Type | MIC (μM) | Notes |
|---|---|---|---|
| This compound | Antibacterial | 0.03 - 5.0 | Effective against Mtb |
| This compound | Anticancer | Varies by cell line | Induces apoptosis in cancer cells |
| Imidazo[1,2-a]pyridine derivatives | Antimicrobial | <10 | Broad spectrum against Gram-positive/negative bacteria |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-1-methylimidazo[1,5-a]pyridine, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, combining a brominated nitro precursor (e.g., nitroethane) with a methyl-substituted 2-picolylamine derivative under acidic conditions (e.g., polyphosphoric acid and phosphorous acid at 160°C for 2 hours) can yield the imidazo[1,5-a]pyridine core . Post-synthetic methylation using methyl iodide in the presence of a base (e.g., K₂CO₃ in DMF) may introduce the 1-methyl group, as demonstrated in analogous compounds . Bromination can be achieved either pre- or post-cyclization, depending on the starting material’s availability.
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and ring connectivity, HRMS for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities. For example, crystallographic data for related imidazo[4,5-b]pyridines reveal planar fused-ring systems and hydrogen-bonding patterns critical for structural assignments . Melting point analysis and chromatographic purity checks (HPLC) are also recommended .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of substituents to the imidazo[1,5-a]pyridine core?
- Methodological Answer : Regioselectivity is influenced by reaction conditions and directing groups. For example, using allylbromide with K₂CO₃ in DMF selectively functionalizes nitrogen atoms in imidazo[4,5-b]pyridines . Electronic effects of substituents (e.g., bromine) can direct electrophilic substitution to specific positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies enable late-stage functionalization of this compound?
- Methodological Answer : The bromine atom at position 6 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids or Sonogashira with alkynes). For allylation, Pd-catalyzed couplings under inert atmospheres are effective . Additionally, the methyl group at position 1 can undergo oxidation to a carboxylic acid for further derivatization .
Q. How does bromine substitution at position 6 influence the electronic properties and reactivity of imidazo[1,5-a]pyridine derivatives?
- Methodological Answer : Bromine’s electron-withdrawing effect reduces electron density at adjacent positions, making the compound more susceptible to nucleophilic aromatic substitution. Comparative studies of 6-bromo vs. 7-bromo derivatives show distinct reactivity patterns in cross-coupling reactions and hydrogen-bonding interactions, as observed in crystallographic data . UV-Vis and cyclic voltammetry can quantify these electronic effects .
Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?
- Methodological Answer : Overlapping signals in ¹H NMR (e.g., aromatic protons) require 2D techniques (COSY, HSQC) for resolution . For crystallography, non-centrosymmetric space groups may complicate refinement; merging Friedel opposites and using high-resolution data (e.g., synchrotron sources) improve accuracy . Impurity profiling via LC-MS is critical due to potential byproducts from incomplete cyclization .
Q. What insights do crystallographic studies provide about the conformation of this compound derivatives?
- Methodological Answer : X-ray structures reveal planar fused-ring systems with slight deviations (e.g., −0.014 Å for N1 in imidazo[4,5-b]pyridines) . Substituents like allyl chains adopt perpendicular orientations relative to the core, influencing packing and solubility. Hydrogen-bonding networks (N–H⋯N) stabilize crystal lattices, which can guide co-crystal engineering for improved bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
